
Structural Comparison of Lead(II) Sulfate with
Other Divalent Metal Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lead(II) sulfate

Cat. No.: B103706 Get Quote

A Guide for Researchers and Materials Scientists

The crystal structure of a compound is a fundamental determinant of its physical and chemical

properties. For drug development professionals and materials scientists, understanding these

structures enables the prediction of material behavior, such as solubility and stability, and

facilitates the design of novel materials with tailored functionalities. This guide provides a

detailed structural comparison of lead(II) sulfate (PbSO₄) with the isostructural sulfates of

barium (BaSO₄), strontium (SrSO₄), and calcium (CaSO₄), supported by crystallographic data.

Comparative Structural Data
Lead(II) sulfate, along with the sulfates of barium and strontium, crystallizes in the

orthorhombic system with the Pnma space group.[1][2][3][4] This shared symmetry means their

atoms are arranged in a similar repeating pattern within the crystal lattice. Anhydrous calcium

sulfate (anhydrite) also has an orthorhombic polymorph with the same space group, allowing

for a direct structural comparison.[5]

The primary structural differences among these isostructural compounds arise from the varying

ionic radii of the metal cations (Pb²⁺, Ba²⁺, Sr²⁺, and Ca²⁺). These differences directly influence

the unit cell dimensions, metal-oxygen bond lengths, and the coordination environment of the

cation, as detailed in the table below.
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Property
Lead(II) Sulfate
(PbSO₄)

Barium Sulfate
(BaSO₄)

Strontium
Sulfate (SrSO₄)

Calcium
Sulfate (CaSO₄
- Anhydrite)

Crystal System
Orthorhombic[1]

[6][7]

Orthorhombic[4]

[8]

Orthorhombic[2]

[3][9]
Orthorhombic[5]

Space Group
Pnma (No. 62)[1]

[6]

Pnma (No. 62)[4]

[8]

Pnma (No. 62)[2]

[3]
Pnma (No. 62)[5]

Lattice

Parameters (Å)

a = 8.47, b =

5.39, c = 6.94[6]

a = 8.88, b =

5.46, c = 7.16[8]

a = 8.359, b =

5.352, c =

6.866[3]

Data not

available in

Pnma, Cmcm

form: a=6.99,

b=6.99,

c=6.24[10]

Cation

Coordination No.

12 (PbO₁₂)[1] or

8[11]
12 (BaO₁₂)[12] 12 (SrO₁₂)[3] 6 (CaO₆)[5]

M-O Bond

Distances (Å)
2.54 – 3.02 2.78 – 3.33[12]

Not explicitly

detailed
2.33 – 2.58[5]

S-O Bond

Distances (Å)
1.48 – 1.51 1.46 – 1.49[12] ~1.47[3] 1.47 – 1.50[5]

Note: The coordination number for Pb²⁺ has been reported with some variability in the

literature, reflecting a complex coordination environment. Calcium sulfate (anhydrite) can also

exist in other space groups, such as Cmcm, which results in a different coordination number (8-

coordinate).[13]

Experimental Protocols
The determination of crystal structures is primarily accomplished through X-ray diffraction

(XRD) techniques. These methods provide precise information on the three-dimensional

arrangement of atoms in a crystalline solid.[14]

Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
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Single-crystal XRD is a powerful analytical technique that provides detailed information about

the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and

bond angles.[15]

Crystal Growth and Selection: The first and often most challenging step is to grow a high-

quality single crystal of the metal sulfate, typically larger than 0.1 mm in all dimensions, free

from significant defects.[1][3] The crystal is then carefully selected and mounted on a

goniometer head.[4]

Data Collection: The mounted crystal is placed within a focused monochromatic X-ray beam.

[3] The goniometer rotates the crystal to various orientations.[14] As the X-rays interact with

the crystal's electron clouds, they are diffracted, producing a unique pattern of reflections

(spots) that are recorded by a detector, such as a CCD or pixel detector.[3][9]

Data Processing: The collected diffraction images are processed to determine the unit cell

parameters and the symmetry (space group) of the crystal. The intensities of the diffraction

spots are integrated and corrected for experimental factors.

Structure Solution and Refinement: The "phase problem" is solved using computational

methods (e.g., direct methods or Patterson functions) to generate an initial electron density

map.[4] An atomic model is then built into this map.[9] This model is subsequently refined

using least-squares methods, where the calculated diffraction pattern from the model is fitted

to the experimental data to improve the accuracy of atomic positions, bond lengths, and

angles.[1]

Methodology: Powder X-ray Diffraction (PXRD)

Powder XRD is used for phase identification of crystalline materials and can provide

information on unit cell dimensions from a polycrystalline (powder) sample.[16]

Sample Preparation: A representative sample of the metal sulfate is finely ground to a

homogeneous powder to ensure random orientation of the crystallites.[16] The powder is

typically pressed into a flat sample holder.[12]

Data Collection: The instrument directs a monochromatic X-ray beam onto the surface of the

powder sample. The sample is rotated while a detector, positioned on a goniometer arm,

scans through a range of angles (2θ) to collect the diffracted X-rays.[16] Constructive
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interference occurs at angles that satisfy Bragg's Law, resulting in a diffraction pattern of

intensity versus 2θ angle.[16]

Data Analysis: The resulting diffractogram is a unique fingerprint for the crystalline phase.

The positions of the diffraction peaks are used to determine the unit cell parameters. For

detailed structural analysis, a technique called Rietveld refinement can be applied, where the

entire experimental pattern is fitted to a calculated pattern based on a known or proposed

crystal structure model.

Visualization of the Comparative Workflow
The logical process for the structural determination and comparison of the metal sulfates is

outlined in the following workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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